molecular formula C9H9N3O2 B1447589 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1538834-28-4

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B1447589
CAS No.: 1538834-28-4
M. Wt: 191.19 g/mol
InChI Key: VSIMHMPGGUSZTC-UHFFFAOYSA-N
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Description

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyanopyridine in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor functions by interacting with binding pockets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine: Lacks the ethyl group, which may affect its reactivity and biological activity.

    3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.

    1,2,4-Triazolo[4,3-c]pyridine: Different fusion pattern of the triazole and pyridine rings, resulting in distinct chemical behavior.

Uniqueness: 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials with specific properties.

Properties

IUPAC Name

3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-7-10-11-8-5-6(9(13)14)3-4-12(7)8/h3-5H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIMHMPGGUSZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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